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This guide provides a comprehensive technical overview of 3-methyl-N-(4-
bromophenyl)benzamide, a substituted aromatic amide. The information presented herein is
intended for researchers, scientists, and professionals in the fields of chemical synthesis and
drug development. This document will detail the compound's chemical identity, a robust
synthesis protocol, its spectroscopic characterization, potential applications, and essential
safety information.

Introduction and Chemical Identity

3-methyl-N-(4-bromophenyl)benzamide belongs to the class of N-aryl benzamides, a scaffold
of significant interest in medicinal chemistry due to its presence in a wide array of biologically
active compounds. The structural arrangement of a substituted benzoyl group linked to a
substituted aniline through an amide bond provides a versatile framework for tuning
physicochemical and pharmacological properties.

The IUPAC name for the compound is 3-methyl-N-(4-bromophenyl)benzamide. It is crucial to
distinguish this from its isomers, such as N-(4-bromophenyl)-4-methylbenzamide, where the
methyl group is at the para position of the benzoyl ring.[1]
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Table 1: Chemical Identity of 3-methyl-N-(4-bromophenyl)benzamide

Identifier Value

IUPAC Name 3-methyl-N-(4-bromophenyl)benzamide
Molecular Formula C14H12BrNO

Molecular Weight 290.16 g/mol

Canonical SMILES CC1=CC(=CC=C1)C(=0O)NC2=CC=C(C=C2)Br
InChl Key (Predicted) YXFCRMLFAGXIQP-

UHFFFAOYSA-N

CAS Number (Not readily available)

Synthesis of 3-methyl-N-(4-bromophenyl)benzamide

The synthesis of N-aryl benzamides is a well-established transformation in organic chemistry.
The most common and reliable methods involve the formation of an amide bond between a
carboxylic acid (or its activated derivative) and an amine. Below, two primary synthetic routes
are outlined.

Synthesis via Acyl Chloride

This classic method involves the conversion of the carboxylic acid to a more reactive acyl
chloride, which then readily reacts with the amine.

Workflow Diagram: Acyl Chloride Route
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Step 1: Acyl Chloride Formation

G-Methylbenzoic Acid)

Thionyl Chloride (SOCIz2)
G-Methylbenzoyl Chloride)

DCM, 0°C to RT

Step 2: Amide Formation

4-Bromoaniline

Pyridine (Base)

Click to download full resolution via product page

Caption: Synthesis of the target compound via the acyl chloride intermediate.

Experimental Protocol:

o Formation of 3-methylbenzoyl chloride: In a round-bottom flask equipped with a reflux
condenser and a magnetic stirrer, add 3-methylbenzoic acid (1.0 eq). Add thionyl chloride
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(1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling,
remove the excess thionyl chloride under reduced pressure to obtain crude 3-methylbenzoyl
chloride, which can be used in the next step without further purification.

e Amide Coupling: Dissolve 4-bromoaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane
(DCM) in a separate flask and cool the mixture to 0°C in an ice bath. Add the crude 3-
methylbenzoyl chloride (1.1 eq) dropwise to the cooled solution with stirring. Allow the
reaction to warm to room temperature and stir for 4-6 hours.

o Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M
HCI, saturated NaHCOs solution, and brine. Dry the organic layer over anhydrous NazSOa,
filter, and concentrate under reduced pressure. Purify the resulting crude solid by
recrystallization from ethanol or by column chromatography on silica gel to afford the pure 3-
methyl-N-(4-bromophenyl)benzamide.

Synthesis via Carbodiimide Coupling

This method directly couples the carboxylic acid and the amine using a coupling agent,
avoiding the need to first synthesize the acyl chloride.

Workflow Diagram: Carbodiimide Coupling Route

G-Methylbenzoic Acid)

DCM, 0°C

4-Bromoaniline

DMAP (catalyst)

Stir at RT
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Caption: Direct amide synthesis using DCC/DMAP coupling.
Experimental Protocol:

e Reaction Setup: To a solution of 3-methylbenzoic acid (1.0 eq), 4-bromoaniline (1.0 eq), and
a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane
(DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0°C.

o Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Work-up and Purification: A white precipitate of dicyclohexylurea (DCU) will form. Filter off
the DCU and wash the filtrate with 1M HCI and saturated NaHCOs solution. Dry the organic
layer over anhydrous Na=SOa, filter, and evaporate the solvent. Purify the crude product by
column chromatography on silica gel or recrystallization. This method is adapted from a
similar synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[2]

Spectroscopic Characterization

While specific experimental spectra for 3-methyl-N-(4-bromophenyl)benzamide are not readily
available in the cited literature, a detailed prediction of the expected spectroscopic data can be
made based on the analysis of closely related compounds.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
methyl group.

Table 2: Predicted *H NMR Chemical Shifts (in CDClIs)
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Coupling Constant

Protons Predicted & (ppm) Multiplicity )
Amide NH ~8.0-8.5 br s
Aromatic (3-
~7.3-7.7 m
methylbenzoyl)
Aromatic (4-
~7.4-7.6 AA'BB' system (twod) ~85Hz
bromophenyl)
Methyl (CHs) ~2.4 S

The chemical shifts are estimations based on data from similar compounds like 3-methyl-N-

phenylbenzamide and N-(4-bromophenyl)benzamide.[3]

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon

environments.

Table 3: Predicted 13C NMR Chemical Shifts (in CDCIs)

Carbon Predicted & (ppm)
Carbonyl (C=0) ~166

Aromatic (C-Br) ~117

Aromatic (ipso-NH) ~138

Aromatic (ipso-CO) ~135

Aromatic (ipso-CHs) ~138

Aromatic (CH) ~120-133

Methyl (CHs) ~21

The prediction is based on the general chemical shift ranges for substituted benzamides and

the "heavy atom effect” of bromine which can cause an upfield shift for the ipso-carbon.[4]
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Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional Group Wavenumber (cm~—?) Intensity

N-H Stretch ~3300 Medium

C-H Stretch (Aromatic) ~3050 Medium

C=0 Stretch (Amide I) ~1660 Strong

N-H Bend (Amide II) ~1540 Strong

C=C Stretch (Aromatic) ~1600, 1480 Medium-Strong
C-N Stretch ~1300 Medium

C-Br Stretch ~600-500 Medium

These frequencies are based on typical values for secondary amides and substituted benzene

rings.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

e Molecular lon (M*): Expected at m/z 290 and 292 with approximately equal intensity,
corresponding to the two isotopes of bromine (7°Br and 81Br).

e Key Fragments:

o

m/z 119: [CH3CeH4CO]* (3-methylbenzoyl cation)

[¢]

m/z 171/173: [BrCeHaNH]* (4-bromoanilino cation)

[¢]

m/z 91: [C7H7]* (tropylium ion from the 3-methylbenzoyl moiety)
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Applications and Field Insights

N-aryl benzamides are recognized as "privileged structures” in drug discovery due to their
ability to interact with a wide range of biological targets. While specific applications for 3-
methyl-N-(4-bromophenyl)benzamide are not extensively documented, the broader class of
compounds has shown significant potential in several therapeutic areas:

e Anticancer Agents: Many substituted benzamides have been investigated as inhibitors of
histone deacetylases (HDACSs), which are promising targets for cancer therapy.[5]

o Antimicrobial Activity: The benzamide scaffold is present in numerous compounds with
antibacterial and antifungal properties.[6]

e Enzyme Inhibition: N-aryl benzamides have been developed as inhibitors for various
enzymes, including soluble epoxide hydrolase (SsEH), which is implicated in hypertension and
inflammation.

The specific substitution pattern of 3-methyl-N-(4-bromophenyl)benzamide, with a lipophilic
bromine atom and a methyl group, suggests that it could be a valuable intermediate or a
candidate for screening in drug discovery programs targeting these and other biological
pathways.

Safety and Handling

As a research chemical, 3-methyl-N-(4-bromophenyl)benzamide should be handled with
appropriate care in a laboratory setting.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

o Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of
dust.

o First Aid:

o Skin Contact: Wash the affected area with soap and plenty of water.
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o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.

o Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

For detailed safety information, it is always recommended to consult the specific Safety Data
Sheet (SDS) provided by the supplier.

Conclusion

3-methyl-N-(4-bromophenyl)benzamide is a well-defined chemical entity with accessible
synthetic routes. Its structural features make it an interesting candidate for further investigation
in medicinal chemistry and materials science. This guide provides a foundational understanding
of its synthesis and predicted characteristics, offering a solid starting point for researchers and
drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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